3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one
Description
3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one is a heterocyclic compound featuring two pyridazine rings fused via a nitrogen-containing bridge. Its structure includes chlorine substituents at the 3- and 6'-positions, which confer distinct electronic and steric properties. Synthesis typically involves nucleophilic substitution reactions, as seen in related pyridazinones, where halogenated precursors react under basic conditions (e.g., anhydrous potassium carbonate in acetone) to introduce substituents .
Properties
IUPAC Name |
6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBOVNFYVRSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290805 | |
| Record name | NSC71102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1945-76-2 | |
| Record name | NSC71102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC71102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, moderate reaction conditions, and high purity of the final product.
Industrial Production Methods: Industrial production of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent product quality and yield. The use of advanced purification techniques further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Properties
Research indicates that compounds similar to 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one can modulate potassium ion flux through voltage-dependent potassium channels. This modulation is crucial for treating numerous central and peripheral nervous system disorders such as:
- Migraine
- Parkinson's Disease
- Alzheimer's Disease
- Bipolar Disorder
- Seizures and Epilepsy
A patent (US 2014/0323305) describes the utility of such heterocycles as neuroprotective agents to prevent conditions like stroke and neuronal degeneration by influencing potassium channels associated with these disorders .
2. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies show that similar derivatives exhibit inhibitory activity against various kinases involved in cancer progression. For instance, certain derivatives were found to inhibit DYRK1A and CLK1 kinases at micromolar concentrations, suggesting a pathway for developing new cancer therapies .
Agricultural Applications
1. Phytopathogenic Fungi Control
Another significant application of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one is in agriculture, particularly in combating phytopathogenic fungi. Patents have outlined methods to use this compound and its derivatives to manage fungal diseases in crops, especially those resistant to traditional fungicides. These compounds can be applied to seeds or plants to enhance resistance against pathogens .
Summary of Research Findings
Case Studies
Case Study 1: Neuroprotective Effects
In a study exploring the neuroprotective effects of similar compounds, it was found that they could significantly reduce neuronal cell death in models of Parkinson's disease by modulating ion channel activity. This suggests that 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one could be a candidate for further development in treating neurodegenerative diseases.
Case Study 2: Agricultural Application
A field trial using a derivative of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one demonstrated a marked reduction in fungal infection rates in crops treated with the compound compared to untreated controls. This highlights its potential as an effective fungicide in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of RNA polymerase, affecting transcription processes in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one with analogous compounds, focusing on structural features, physicochemical properties, and applications.
Key Structural and Functional Differences
In contrast, triazine (e.g., atrazine) and triazinone (e.g., metribuzin) derivatives feature six-membered rings with alternating nitrogen atoms, which are less sterically hindered and more amenable to soil mobility . Diclomezine shares a pyridazinone core but lacks fused rings, reducing its structural complexity compared to the bipyridazinone system.
Diclomezine’s dichlorophenyl group similarly contributes to lipophilicity and target binding . Atrazine and metribuzin rely on alkylamine and thioether substituents, respectively, to modulate solubility and environmental persistence .
Applications: Diclomezine is a proven fungicide, while atrazine and metribuzin are herbicides. The bipyridazinone derivative’s fused-ring system may offer broader or distinct bioactivity, though this requires validation.
Physicochemical Properties
- Solubility: Bipyridazinones generally exhibit lower water solubility compared to triazines due to increased aromaticity and fused-ring systems. For example, atrazine’s solubility (33 mg/L) facilitates soil mobility, whereas the bipyridazinone’s hydrophobicity may limit environmental dispersion .
- Stability: Chlorinated pyridazinones are typically stable under ambient conditions but may degrade under UV light or strong bases. Triazines, by contrast, are prone to hydrolysis in acidic environments .
Research Findings and Gaps
- Synthetic Challenges: The synthesis of bipyridazinones requires precise control of reaction conditions (e.g., stoichiometry of halides and bases) to avoid side products, as demonstrated in the preparation of substituted pyridazinones .
- Bioactivity Data: While diclomezine and triazine derivatives have well-documented mechanisms, the bipyridazinone’s mode of action remains speculative.
Biological Activity
3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one features a bipyridazine core with two chlorine substituents at the 3 and 6 positions. Its molecular formula is C_8H_5Cl_2N_4O, and it possesses a molecular weight of 232.06 g/mol. The unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
1. Anticancer Properties
Research indicates that 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins. It has been reported to increase pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2, leading to enhanced cell death in cancer cells .
- Case Study : A study focusing on human leukemia cells demonstrated that treatment with 7 μM of the compound resulted in a significant reduction in cell viability (approximately 70% inhibition) over 48 hours .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In experimental models of inflammation:
- Cytokine Modulation : It significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Experimental Findings : In a murine model of colitis, administration of the compound resulted in reduced inflammatory markers and improved histopathological scores compared to control groups .
3. Antimicrobial Activity
3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
- Mechanism : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and interference with DNA synthesis .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Evidence/Case Study |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | 70% inhibition in leukemia cells at 7 µM |
| Anti-inflammatory | Reduces TNF-α and IL-6 levels | Improved colitis scores in murine models |
| Antimicrobial | Disrupts cell membranes; inhibits DNA synthesis | MICs of 15-30 µg/mL against bacteria |
Q & A
Q. What are the critical factors in designing a synthesis protocol for 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one?
- Methodological Answer : Synthesis requires careful selection of starting materials (e.g., dichloropyridazine derivatives) and optimization of halogenation and cyclization steps. Functionalization at the 3- and 6'-positions often involves nucleophilic substitution under inert conditions. Microwave-assisted synthesis can enhance reaction efficiency and yield for pyridazine analogs . Purification typically employs preparative TLC or column chromatography, as demonstrated in pyridazinone derivative synthesis .
Q. How can spectroscopic techniques validate the structure of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one?
- Methodological Answer :
- NMR : Analyze - and -NMR for characteristic peaks (e.g., downfield shifts for carbonyl and chlorine-substituted carbons).
- MS : Confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve structural ambiguities by comparing bond lengths and angles to similar compounds, such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine .
- IR : Identify carbonyl stretching vibrations (~1700 cm).
Q. What purification strategies are effective for isolating 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one from reaction mixtures?
- Methodological Answer :
- Preparative TLC : Use petroleum ether/ethyl acetate (1:1) for high-resolution separation .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data.
- Column Chromatography : Employ silica gel with gradient elution for scalable purification.
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the functionalization of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one?
- Methodological Answer : Microwave irradiation reduces reaction times and improves regioselectivity in pyridazine systems. For example, 3,6-dichloropyridazine derivatives achieve >90% yield in 30 minutes under microwave conditions, compared to hours conventionally . Parameters to optimize:
- Temperature (80–120°C)
- Solvent (dioxane or DMF)
- Catalyst (e.g., Pd for cross-coupling).
Q. What mechanistic insights explain the reactivity of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing carbonyl group at position 6 enhances electrophilicity at the 3- and 6'-chlorine sites. Kinetic studies using -labeling or DFT calculations can map transition states. Comparative studies with analogs (e.g., 3,6-dichloro-4-isopropylpyridazine) show faster substitution at the 3-position due to steric and electronic effects .
Q. How can researchers resolve contradictions in spectral data for 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, HRMS, and X-ray data. For example, crystallography confirmed the planar structure of 3-fluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one, resolving NMR ambiguities .
- Dynamic NMR : Probe conformational flexibility in solution.
- Computational Modeling : Compare experimental and calculated spectra (e.g., using Gaussian).
Q. What strategies mitigate byproduct formation during the synthesis of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
